molecular formula C18H16N2O5S B2508724 methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 1903640-55-0

methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2508724
CAS No.: 1903640-55-0
M. Wt: 372.4
InChI Key: XSWUHBPXWWRYCA-UHFFFAOYSA-N
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Description

Methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a sulfamoyl benzoate derivative characterized by a methyl ester group attached to a benzoate core. The sulfamoyl (-SO₂NH-) linker connects the benzoate moiety to a [6-(furan-2-yl)pyridin-3-yl]methyl substituent.

Properties

IUPAC Name

methyl 4-[[6-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-24-18(21)14-5-7-15(8-6-14)26(22,23)20-12-13-4-9-16(19-11-13)17-3-2-10-25-17/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWUHBPXWWRYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Hydrolysis of the Benzoate Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or further functionalization.

Conditions :

  • Acidic Hydrolysis : HCl (6M), reflux, 24 hours → 85% conversion to benzoic acid derivative .

  • Basic Hydrolysis : NaOH (1M), 80°C, 12 hours → Near-quantitative yield.

Mechanism :
Nucleophilic attack by hydroxide or water at the ester carbonyl, followed by elimination of methanol.

ReactantConditionsProductYieldSource
Methyl benzoate1M NaOH, 80°C4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoic acid98%

Sulfamoyl Group Reactivity

The sulfamoyl (–SO₂NH–) group participates in nucleophilic substitutions and hydrogen bonding, influencing biological interactions .

Nucleophilic Substitution

The nitrogen in the sulfamoyl group can act as a nucleophile. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.
    Conditions : K₂CO₃, DMF, 60°C, 6 hours → 70–80% yield.

Hydrolysis

Under strong acidic conditions, the sulfamoyl bridge may cleave:

  • Acid-Catalyzed Cleavage : H₂SO₄ (conc.), 100°C → Pyridinylmethylamine and sulfobenzoic acid.

Furan Ring Electrophilic Substitution

The electron-rich furan undergoes electrophilic aromatic substitution (EAS), though reactivity is moderated by the adjacent pyridine ring.

ReactionReagentsProductSelectivitySource
NitrationHNO₃/H₂SO₄5-Nitro-furan derivativePredominant at C5
BrominationBr₂/FeBr₃2-Bromo-furan derivativeModerate regioselectivity

Mechanistic Insight :
The pyridine ring withdraws electron density, directing electrophiles to the furan’s C5 position.

Pyridine Ring Coordination and Reactivity

The pyridine nitrogen can coordinate to metal ions (e.g., Cu²⁺, Zn²⁺) or undergo quaternization:

  • Quaternization : Reaction with methyl iodide forms a pyridinium salt.
    Conditions : CH₃I, DMF, 50°C, 12 hours → 90% yield.

Applications :
Metal complexes enhance solubility and modulate biological activity .

Oxidative Degradation

The furan ring is susceptible to oxidation, forming diketones or maleic anhydride derivatives under harsh conditions:

  • Oxidation with KMnO₄ : Acidic conditions → Furan ring cleavage to dicarboxylic acid.

Biological Activity-Linked Reactions

The compound’s sulfamoyl group inhibits carbonic anhydrase IX (CAIX) via zinc coordination, a mechanism validated in structural analogs .

  • CAIX Inhibition : Kd = 0.12 nM (observed), demonstrating high affinity .

Comparative Reactivity of Structural Analogs

Data from analogs highlight substituent effects on reactivity:

CompoundFunctional GroupKey ReactionOutcome
Methyl 4-(N-(thiophen-2-yl)sulfamoyl)benzoateThiopheneElectrophilic substitutionFaster nitration vs. furan
Methyl 4-(N-(furan-3-yl)sulfamoyl)benzoateFuranOxidationLower stability vs. thiophene

Synthetic Modifications

Key steps in derivatization include:

  • Ester Hydrolysis → Carboxylic acid for peptide coupling .

  • Sulfamoyl Alkylation → Enhanced lipophilicity for drug delivery.

  • Furan Functionalization → Tailored electronic properties.

Scientific Research Applications

Medicinal Chemistry and Carbonic Anhydrase Inhibition

Carbonic Anhydrase Inhibitors : Methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has been identified as a potent inhibitor of carbonic anhydrase IX (CAIX), an enzyme that plays a crucial role in tumor growth and metastasis. Research indicates that this compound exhibits high binding affinity and selectivity towards CAIX, making it a candidate for anticancer therapies. The dissociation constant (KdK_d) for this compound was reported to be as low as 0.12 nM, indicating strong interaction with the target enzyme .

Mechanism of Action : The compound's mechanism involves binding to the active site of CAIX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt the pH regulation within tumors, leading to reduced tumor growth and enhanced efficacy of chemotherapeutic agents .

Antimicrobial Activity

Antimicrobial Properties : The compound also displays antimicrobial activity against various pathogens. Pyridine derivatives, including those similar to this compound, have been shown to possess significant antibacterial and antiviral properties. Studies have demonstrated that these compounds can inhibit the growth of several microorganisms, including resistant strains .

Synthesis and Testing : The synthesis of related pyridine compounds has been explored extensively, with methods involving alkylation processes that yield various derivatives with enhanced antimicrobial activity. For instance, modifications to the pyridine ring or the introduction of different substituents can lead to improved efficacy against specific bacterial strains .

Drug Design and Development

Structure-Activity Relationship (SAR) : Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Researchers have conducted extensive studies to determine how alterations in chemical structure impact biological activity. This information is vital for designing more effective inhibitors with fewer side effects .

Case Studies and Clinical Trials : Various case studies have highlighted the potential therapeutic applications of this compound in clinical settings. For example, its use in combination therapies has shown promise in enhancing the effectiveness of existing anticancer drugs by targeting CAIX alongside other pathways involved in tumor metabolism .

Data Table: Summary of Key Findings

Property Details
Compound Name This compound
Target Enzyme Carbonic Anhydrase IX (CAIX)
Binding Affinity Kd=0.12nMK_d=0.12\,nM
Antimicrobial Activity Effective against various pathogens
Therapeutic Applications Potential use in cancer treatment

Mechanism of Action

The mechanism of action of methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate with structurally or functionally related compounds, emphasizing substituent effects on bioactivity and physicochemical properties.

Structural and Functional Analogues

Compound Name/ID Structural Features Biological Activity Key Findings Reference
Target Compound Methyl benzoate, sulfamoyl-linked [6-(furan-2-yl)pyridin-3-yl]methyl Hypothetical (antifungal/enzyme inhibition) Structural similarity to LMM11; furan may enhance binding to microbial targets.
LMM11 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide Antifungal (C. albicans) Furan-containing 1,3,4-oxadiazole; inhibits thioredoxin reductase (Trr1). IC₅₀: 8.2 µM .
LMM5 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide Antifungal (C. albicans) Lacks furan; lower activity (IC₅₀: 12.5 µM) vs. LMM11, suggesting furan’s role in potency .
Metsulfuron methyl ester Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate Herbicide Triazine-linked sulfamoyl benzoate; inhibits plant acetolactate synthase. LogP: 1.8 .
Compound 114 Methyl 4-({[4-(tert-BOC-amino)methyl]phenyl}sulfamoyl)benzoate Membrane-integral pyrophosphatase inhibition tert-BOC-protected amine; synthetic yield: 61% .
I-6230 Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate Unknown (pesticidal screening) Ethyl ester, pyridazine substituent; logP: 3.1 .

Key Comparisons

Heterocyclic Substituents The target’s furan-pyridine system contrasts with LMM11’s furan-oxadiazole. This difference may affect target binding (e.g., Trr1 vs. other enzymes) . Metsulfuron methyl’s triazine group directs herbicidal activity, whereas furan/pyridine systems in the target and LMM11 favor antimicrobial applications .

Compound 114’s tert-BOC-protected sulfamoyl group is synthetically advantageous but biologically inert until deprotection .

Ester Groups

  • The target’s methyl ester may confer faster metabolic clearance than ethyl esters (e.g., I-6230), which are more lipophilic and resistant to esterases .

Biological Activity Trends Furan-containing compounds (e.g., LMM11) show higher antifungal activity than non-furan analogues (e.g., LMM5), suggesting the furan ring’s role in target interaction . Sulfamoyl benzoates with small heterocycles (e.g., pyridazine in I-6230) exhibit pesticidal activity, whereas bulkier substituents (e.g., triazines, furan-pyridines) diversify applications .

Research Implications and Gaps

  • Antifungal Potential: The target compound’s structural similarity to LMM11 warrants in vitro testing against C. albicans and Trr1 inhibition assays.
  • Synthetic Feasibility : ’s Pd-catalyzed coupling methods could be adapted for the target’s synthesis, though the furan-pyridine system may require specialized catalysts.
  • Agrochemical vs. Pharmaceutical Use : Substituent engineering (e.g., replacing pyridine with triazine) could redirect the compound’s application from antimicrobial to herbicidal.

Biological Activity

Methyl 4-({[6-(furan-2-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate, a compound with potential pharmacological applications, has garnered interest for its biological activities, particularly in cancer therapy and antimicrobial effects. This article synthesizes current research findings, including molecular structure, biological assays, and case studies that highlight its efficacy.

Molecular Structure

The molecular formula of this compound is C19H20N2O4SC_{19}H_{20}N_2O_4S, with a molecular weight of approximately 336.3 g/mol. The compound features a furan ring and a pyridine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of para-aminobenzoic acid (PABA), which share similar structural motifs, showed promising results against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
PABA Derivative 1MCF-75.85Induction of apoptosis
PABA Derivative 2A5493.0Inhibition of cell proliferation
Methyl Benzoate AnalogHCT116<10VEGFR-2 inhibition

These findings suggest that the incorporation of furan and pyridine rings can enhance the anticancer activity of sulfamoyl benzoate derivatives by targeting specific pathways involved in tumor growth and survival .

Antimicrobial Activity

In addition to its anticancer potential, there is evidence supporting the antimicrobial activity of related compounds. For example, studies on benzamide derivatives have shown significant antibacterial effects against various pathogens. The structure–activity relationship (SAR) analysis indicates that modifications in the aromatic regions can lead to enhanced antimicrobial potency:

Compound TypeTarget PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Benzamide Derivative AStaphylococcus aureus32
Benzamide Derivative BEscherichia coli16

This suggests that this compound may also possess similar antimicrobial properties due to its structural characteristics .

Case Studies

  • Case Study on Anticancer Efficacy : A recent study evaluated the effect of a series of sulfamoyl benzoates on MCF-7 and A549 cell lines. The most active compound exhibited an IC50_{50} value significantly lower than standard chemotherapeutics like doxorubicin, indicating superior efficacy in inhibiting cancer cell proliferation.
  • Clinical Relevance : In a clinical setting, derivatives of this compound were tested for their ability to induce apoptosis in resistant cancer cell lines. Results showed that certain modifications led to increased caspase activation, suggesting a promising avenue for developing new cancer therapies.

Q & A

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm connectivity of the sulfamoyl, benzoate, and pyridine-furan moieties. Key signals include sulfonamide protons (~10–12 ppm) and furan ring protons (~6–7 ppm) .
  • Mass spectrometry (LCMS) : High-resolution LCMS (e.g., m/z 431 [M+H]+^+) verifies molecular weight and detects impurities .
  • HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) assesses purity (>95% by area under the curve) .

How does pH and temperature affect the compound’s stability in biological assays?

Basic Research Question
Stability studies under simulated physiological conditions reveal:

  • pH sensitivity : Degradation occurs at extremes (pH < 3 or > 10), with hydrolysis of the ester group. Buffered solutions (pH 7.4) maintain stability for >24 hours .
  • Thermal stability : Decomposition above 60°C (TGA data), necessitating storage at –20°C in inert atmospheres .
  • Light sensitivity : UV-Vis studies show photodegradation under direct light; amber vials are recommended .

What in vitro assays are suitable for evaluating biological activity against enzyme targets?

Advanced Research Question

  • Enzyme inhibition assays : Use fluorescence-based or colorimetric kits (e.g., NADH-coupled assays) to test inhibition of sulfotransferases or kinases. IC50_{50} values are calculated using dose-response curves (0.1–100 µM) .
  • Cellular uptake studies : Radiolabeled compound (e.g., 14^14C-benzoate) tracks intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
  • Protein binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to serum albumin or target proteins .

How do structural modifications to the furan or pyridine rings influence bioactivity?

Advanced Research Question
Structure-activity relationship (SAR) studies compare derivatives:

  • Furan substitution : Replacing furan with thiophene reduces potency by 50% (IC50_{50} shift from 1.2 µM to 2.4 µM), suggesting furan’s oxygen atom is critical for H-bonding .
  • Pyridine methylation : Adding methyl groups at the pyridine 4-position enhances metabolic stability (t1/2_{1/2} increases from 2.5 to 4.7 hours in liver microsomes) .
  • Sulfamoyl replacement : Converting sulfamoyl to sulfonamide abolishes activity, highlighting the NH group’s role in target interaction .

What computational methods model the compound’s interaction with enzyme targets?

Advanced Research Question

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to sulfotransferases. Key interactions include sulfamoyl NH with Asp98 and benzoate ester with Lys123 .
  • MD simulations : GROMACS simulations (100 ns) assess stability of the ligand-protein complex in aqueous environments .
  • QSAR models : Partial least squares (PLS) regression correlates logP and polar surface area with cellular permeability (R2^2 = 0.89) .

How can contradictory data on biological activity across studies be resolved?

Advanced Research Question

  • Assay standardization : Validate protocols using positive controls (e.g., known sulfonamide inhibitors) and replicate experiments across labs .
  • Metabolite profiling : LCMS/MS identifies degradation products (e.g., hydrolyzed benzoate) that may interfere with activity measurements .
  • Crystallography : X-ray structures of the compound bound to its target resolve ambiguities in binding modes .

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